Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis
Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(Otbu)-ONp, is a key intermediate in synthetic peptide chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in peptide bond formation. Detailed experimental protocols, safety information, and a discussion of its role as a synthetic building block are presented to support researchers and professionals in drug development and related fields.
Introduction
Z-Glu(Otbu)-ONp is a derivative of L-glutamic acid, an amino acid crucial for the structure and function of many proteins. In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and activated to ensure the formation of the correct peptide sequence. Z-Glu(Otbu)-ONp is a doubly protected and C-terminally activated form of glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) ester protects the γ-carboxyl group of the side chain. The p-nitrophenyl (ONp) ester at the α-carboxyl group serves as a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid to form a peptide bond.
As a synthetic building block, Z-Glu(Otbu)-ONp is not involved in biological signaling pathways. Its function is confined to the laboratory setting, where it serves as a controlled reagent for the precise construction of peptide chains.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Z-Glu(Otbu)-ONp and its precursor, Z-Glu(OtBu)-OH, are presented in Table 1.
| Property | Z-Glu(Otbu)-ONp | Z-Glu(OtBu)-OH |
| CAS Number | 7670-08-8 | 5891-45-2 |
| Molecular Formula | C23H26N2O8 | C17H23NO6 |
| Molecular Weight | 458.46 g/mol | 337.37 g/mol [3] |
| Appearance | White to off-white solid | White powder[3] |
| Melting Point | Not available | 81.0 to 85.0 °C[3] |
| Boiling Point | Not available | 522.6 °C (Predicted)[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5] |
| pKa | Not available | 4.48 (Predicted)[4] |
Experimental Protocols
Synthesis of Z-Glu(Otbu)-ONp
The synthesis of Z-Glu(Otbu)-ONp involves the esterification of the α-carboxyl group of Z-Glu(OtBu)-OH with p-nitrophenol. A common method for this transformation is the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP), in a process known as the Steglich esterification.[6][7]
Materials:
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Z-Glu(OtBu)-OH
-
p-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Z-Glu(Otbu)-ONp.
Peptide Coupling using Z-Glu(Otbu)-ONp
Z-Glu(Otbu)-ONp is used in solution-phase or solid-phase peptide synthesis to introduce a glutamic acid residue into a growing peptide chain. The following is a general protocol for a solution-phase coupling.
Materials:
-
Z-Glu(Otbu)-ONp
-
Amino acid or peptide with a free amino group (e.g., H-Gly-OEt)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Tertiary base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), if the amino component is a salt)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino component (e.g., H-Gly-OEt, 1 equivalent) in the anhydrous solvent. If it is a hydrochloride or trifluoroacetate salt, add 1.1 equivalents of a tertiary base to neutralize it.
-
Add a solution of Z-Glu(Otbu)-ONp (1.1 equivalents) in the same anhydrous solvent to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and the p-nitrophenol byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (e.g., Z-Glu(Otbu)-Gly-OEt) by column chromatography or recrystallization.
Safety and Handling
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Z-Glu(Otbu)-ONp is a valuable reagent in peptide synthesis, offering a reliable method for the introduction of a protected glutamic acid residue. Its dual-protection strategy allows for selective deprotection and further elaboration of the peptide chain. The use of the p-nitrophenyl ester as an activating group provides a balance of reactivity and stability, making it a practical choice for many synthetic applications. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively utilize Z-Glu(Otbu)-ONp in the synthesis of complex peptides for various applications in research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. echemi.com [echemi.com]
- 4. 5891-45-2 CAS MSDS (Z-GLU-OTBU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Z-GLU-OTBU | 5891-45-2 [chemicalbook.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. peptide.com [peptide.com]
